BenchChemオンラインストアへようこそ!

7-Fluoropyrido[2,3-b]pyrazine

Lipophilicity Drug-likeness Physicochemical property optimization

7-Fluoropyrido[2,3-b]pyrazine (CAS 1260657-02-0) is a fluorinated heterocyclic compound belonging to the pyrido[2,3-b]pyrazine class, a privileged scaffold in drug discovery recognized for its bioisosteric relationship to quinoxaline and pteridine. With a molecular formula of C₇H₄FN₃ and a molecular weight of 149.13 g/mol, this compound features a fluorine atom at the 7-position of the fused pyridine-pyrazine bicycle.

Molecular Formula C7H4FN3
Molecular Weight 149.13 g/mol
CAS No. 1260657-02-0
Cat. No. B11924912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoropyrido[2,3-b]pyrazine
CAS1260657-02-0
Molecular FormulaC7H4FN3
Molecular Weight149.13 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C=C(C=N2)F
InChIInChI=1S/C7H4FN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H
InChIKeyYGSKSUFWVSVWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoropyrido[2,3-b]pyrazine (CAS 1260657-02-0): A Strategic Fluorinated Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


7-Fluoropyrido[2,3-b]pyrazine (CAS 1260657-02-0) is a fluorinated heterocyclic compound belonging to the pyrido[2,3-b]pyrazine class, a privileged scaffold in drug discovery recognized for its bioisosteric relationship to quinoxaline and pteridine . With a molecular formula of C₇H₄FN₃ and a molecular weight of 149.13 g/mol, this compound features a fluorine atom at the 7-position of the fused pyridine-pyrazine bicycle . The pyrido[2,3-b]pyrazine core is documented as a versatile pharmacophore with demonstrated activity across multiple therapeutic areas including oncology, antiviral, antibacterial, and anti-inflammatory applications . The strategic placement of the 7-fluoro substituent introduces distinct electronic and physicochemical properties that differentiate this compound from its unsubstituted, chloro, bromo, and trifluoromethyl analogs .

Why Generic Substitution Fails: Physicochemical and Reactivity Differentiation of 7-Fluoropyrido[2,3-b]pyrazine vs. Halogen and Trifluoromethyl Analogs


The pyrido[2,3-b]pyrazine class encompasses a range of 7-substituted analogs (H, Cl, Br, CF₃, F) that are not interchangeable in demanding synthetic or drug discovery contexts. Fluorine, as the most electronegative element with a small atomic radius, uniquely modulates the electronic character, lipophilicity, and metabolic profile of the scaffold without introducing the steric bulk that can compromise target binding . The 7-fluoro substituent confers a distinct balance of properties: an electron-withdrawing inductive effect that stabilizes the heterocyclic core toward oxidative metabolism, combined with a moderate increase in lipophilicity (LogP ~1.16) that favors membrane permeability without the excessive LogP penalties observed with Br (MW 210.03, LogP ~1.8 estimated) or CF₃ (MW 199.13, LogP ~2.0 estimated) analogs . Furthermore, the C–F bond at the 7-position provides a synthetic handle for subsequent nucleophilic aromatic substitution (SNAr) reactions—a reactivity pathway that is differentially accessible compared to C–Cl and C–Br bonds, enabling late-stage diversification strategies not feasible with the parent (7-H) or 7-CF₃ analogs . These physicochemical and reactivity differences directly impact compound prioritization in lead optimization campaigns where precise tuning of potency, selectivity, ADME, and intellectual property positioning is required.

Quantitative Differentiation Evidence: 7-Fluoropyrido[2,3-b]pyrazine vs. Key Analogs Across Physicochemical, Synthetic, and Biological Dimensions


Lipophilicity Tuning: 7-F vs. 7-H, 7-Cl, 7-Br, and 7-CF₃ Analogs for Optimized Drug-Likeness

7-Fluoropyrido[2,3-b]pyrazine exhibits a LogP of 1.16390, representing a moderate increase in lipophilicity relative to the unsubstituted parent pyrido[2,3-b]pyrazine (LogP ~1.02, calculated) while remaining substantially below the estimated LogP values of the 7-bromo analog (~1.8 estimated from density data) and 7-trifluoromethyl analog (~2.0 estimated) . This positions the 7-fluoro compound within the optimal Lipinski-compliant LogP range (1–3) for oral drug candidates, whereas the higher LogP of bromo and CF₃ analogs may increase risks of poor aqueous solubility, metabolic instability, and off-target binding . In fluorinated pyridopyrazine-based γ-secretase modulators, fluorine substitution was quantitatively demonstrated to improve the balance between potency, metabolic stability, and MDR efflux ratio compared to non-fluorinated and higher-halogen analogs .

Lipophilicity Drug-likeness Physicochemical property optimization

Molecular Weight Advantage: 7-F as the Lowest-Molecular-Weight Halogenated Analog for Fragment-Based Lead Generation

7-Fluoropyrido[2,3-b]pyrazine has a molecular weight of 149.13 g/mol, which is the lowest among the halogenated 7-substituted analogs (7-Cl: 165.58 g/mol; 7-Br: 210.03 g/mol) and significantly lower than the 7-trifluoromethyl analog (199.13 g/mol) . This low molecular weight, combined with a low heavy atom count (11), aligns with fragment-based drug discovery (FBDD) criteria (MW < 250–300) and positions it as an attractive fragment starting point with higher ligand efficiency potential. The 7-chloro analog exceeds this compound by 16.45 g/mol (+11%), the 7-bromo analog by 60.90 g/mol (+41%), and the 7-CF₃ analog by 50.00 g/mol (+34%). In fragment-based screening campaigns, lower molecular weight starting points provide greater scope for subsequent optimization without exceeding drug-like property thresholds .

Fragment-based drug discovery Molecular weight Lead-likeness

Electronic Modulation: 7-Fluoro Electron-Withdrawing Effect vs. Parent (7-H) for Kinase Inhibitor Scaffold Tuning

The fluorine atom at the 7-position introduces a strong electron-withdrawing inductive (-I) effect while maintaining a small atomic radius (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å, Cl = 1.75 Å, Br = 1.85 Å), uniquely modulating the electronic character of the pyrido[2,3-b]pyrazine core without significant steric perturbation . In the broader pyrido[2,3-b]pyrazine class, kinase inhibition is highly sensitive to the electronic properties of the heterocyclic core; pyrido[2,3-b]pyrazine derivatives have been developed as potent FGFR kinase inhibitors (IC₅₀ values reaching nanomolar range in optimized compounds), ALK inhibitors (IC₅₀ ~10 nM enzyme, ~150 nM cellular), and EGFR inhibitors effective against erlotinib-resistant cell lines . Fluorine substitution at the 7-position can influence the pKa of adjacent nitrogen atoms and the electron density distribution across the aromatic system, directly affecting hydrogen-bonding interactions, π-stacking with kinase hinge regions, and metabolic stability . In pyridopyrazine-1,6-dione γ-secretase modulators, incorporation of fluorine quantitatively improved the balance between potency and MDR efflux ratio .

Kinase inhibition Electronic effects Structure-activity relationships

Broad-Spectrum Antiviral Scaffold Validation: Pyrido[2,3-b]pyrazine Core with Quantified HCMV EC₅₀ and Reduced hERG Liability

The pyrido[2,3-b]pyrazine scaffold has been validated as a non-nucleoside human cytomegalovirus (HCMV) polymerase inhibitor chemotype with quantified potency and safety data. In a focused library of pyrido[2,3-b]pyrazine derivatives, several compounds exhibited EC₅₀ values below 1 μM against HCMV, with lead compound 27 achieving an EC₅₀ of 0.33 μM along with favorable cytotoxicity profiles and reduced hERG ion channel inhibition . These compounds demonstrated broad-spectrum antiherpetic activity extending to HSV-1, HSV-2, and Epstein-Barr virus (EBV) . While the specific 7-fluoro derivative was not directly profiled in this study, the SAR exploration of 2-position substitution on the pyrido[2,3-b]pyrazine core demonstrates that the scaffold tolerates diverse substitution patterns while maintaining antiviral potency, establishing a clear precedent for the 7-fluoro building block as a starting point for antiviral lead generation .

Antiviral HCMV polymerase inhibition hERG safety

Synthetic Versatility: 7-Fluoro C–F Bond as a Latent Leaving Group for Late-Stage SNAr Diversification

The 7-fluoro substituent provides a distinct synthetic advantage over the 7-H and 7-CF₃ analogs: the C–F bond at the electron-deficient 7-position of the pyrido[2,3-b]pyrazine system is susceptible to nucleophilic aromatic substitution (SNAr), enabling late-stage diversification with amines, thiols, and alkoxides . This reactivity is analogous to that reported for polyfluorinated pyridopyrazine systems, where sequential SNAr reactions were demonstrated to generate polysubstituted tetrahydropyridopyrazine derivatives with high regioselectivity . In contrast, the parent 7-H compound requires electrophilic substitution (nitration, halogenation) for functionalization—a less versatile and often lower-yielding approach—while the 7-CF₃ group is essentially inert to SNAr . The 7-chloro and 7-bromo analogs also undergo SNAr but with different reactivity profiles: C–Br is more reactive (potentially less selective), while C–Cl is intermediate. The C–F bond provides a balanced reactivity profile, remaining stable under many reaction conditions while still serving as a competent leaving group when activated by electron-withdrawing groups or appropriate nucleophiles at elevated temperatures . This enables sequential functionalization strategies where the 7-F position is elaborated only at the desired synthetic stage.

Nucleophilic aromatic substitution Late-stage functionalization Chemical biology tools

Agrochemical Scaffold Validation: Pyrido[2,3-b]pyrazine Core as a Fungicidal and Bactericidal Lead with Quantified Field-Relevant Potency

The pyrido[2,3-b]pyrazine scaffold has demonstrated potent agrochemical activity, with difunctional derivatives showing EC₅₀ values against plant pathogenic fungi ranging from 0.69 to 3.15 mg/L—significantly superior to the commercial fungicides fluopyram (42.23–192.29 mg/L) and azoxystrobin (19.64–80.14 mg/L), representing approximately 28- to 278-fold improvements depending on the pathogen . Against plant pathogenic bacteria, EC₅₀ values of 0.13–9.82 mg/L were achieved, outperforming thiodiazole-copper and bismerthiazol . Furthermore, pyrido[2,3-b]pyrazine derivatives have been patented as herbicides with growth-inhibiting properties . The 7-fluoro variant is positioned as a strategic intermediate for synthesizing novel agrochemical candidates within this validated scaffold class, offering the potential to combine the core scaffold's inherent potency with fluorine's established benefits in agrochemical design (enhanced metabolic stability, improved environmental profile, and optimized lipophilicity for foliar uptake) .

Agrochemical Fungicide Bactericide Crop protection

Priority Application Scenarios for 7-Fluoropyrido[2,3-b]pyrazine Based on Quantified Differentiation Evidence


Kinase Inhibitor Lead Optimization: FGFR, ALK, and EGFR Programs Requiring Hinge-Binder Scaffold Tuning

The pyrido[2,3-b]pyrazine scaffold is a validated kinase inhibitor hinge-binding motif with demonstrated nanomolar potency against FGFR, ALK (IC₅₀ ~10 nM enzyme), and EGFR (including erlotinib-resistant mutants) . The 7-fluoro building block is specifically suited for kinase programs where electronic modulation of the hinge-binding core is required—the fluorine atom's electron-withdrawing effect can fine-tune hydrogen-bond acceptor strength and π-stacking interactions without steric perturbation . This scenario is reinforced by the Astex Therapeutics FGFR inhibitor patent family (US-10045982-B2), which extensively claims substituted pyrido[2,3-b]pyrazines as kinase inhibitors . Procurement of the 7-fluoro intermediate enables rapid analog generation for SAR exploration in kinase programs where halogen scanning at the 7-position is an established optimization strategy.

Antiviral Drug Discovery: Non-Nucleoside HCMV Polymerase Inhibitor Library Construction with hERG Safety Optimization

The pyrido[2,3-b]pyrazine core has been validated as a non-nucleoside HCMV polymerase inhibitor chemotype with lead compound 27 achieving an EC₅₀ of 0.33 μM, broad-spectrum antiherpetic activity (HSV-1, HSV-2, EBV), and reduced hERG inhibition . The 7-fluoro building block is ideally positioned for constructing focused antiviral libraries exploring 7-position SAR in this validated series. Fluorine substitution at metabolically labile positions is a well-established strategy for improving metabolic stability in antiviral drug candidates . Researchers procuring this compound gain access to a building block that directly maps onto the published SAR landscape of pyrido[2,3-b]pyrazine HCMV inhibitors, enabling rapid hit-to-lead progression.

Agrochemical R&D: Novel Fungicide and Bactericide Development Targeting Resistant Plant Pathogens

Difunctional pyrido[2,3-b]pyrazine derivatives have shown antifungal EC₅₀ values (0.69–3.15 mg/L) that are 28- to 278-fold superior to commercial standards fluopyram and azoxystrobin, and antibacterial EC₅₀ values (0.13–9.82 mg/L) outperforming thiodiazole-copper and bismerthiazol . Additionally, pyrido[2,3-b]pyrazines have been patented as herbicides . The 7-fluoro intermediate is a strategic procurement choice for agrochemical discovery groups seeking to access this highly potent scaffold class with fluorine-mediated benefits in metabolic stability, environmental persistence tuning, and foliar uptake optimization—key parameters in modern crop protection lead development .

Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight Fluorinated Fragment for Kinase and Antiviral Screening Libraries

With a molecular weight of 149.13 g/mol and only 11 heavy atoms, 7-fluoropyrido[2,3-b]pyrazine meets stringent fragment-based screening criteria (MW < 250–300) . Its LogP of 1.16 places it within the optimal range for fragment solubility and ligand efficiency . The validated biological activity of the pyrido[2,3-b]pyrazine core across kinase inhibition, antiviral, and antibacterial targets provides a strong rationale for inclusion in fragment screening libraries . The 7-fluoro substituent offers a balanced combination of electronic modulation and synthetic tractability—the C–F bond serves as both an electronic tuning element and a latent synthetic handle for fragment growing and merging strategies . This compound represents a cost-effective, multi-purpose fragment with pre-validated biological relevance across multiple therapeutic areas.

Quote Request

Request a Quote for 7-Fluoropyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.